molecular formula C21H15NO5S B11471049 7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11471049
M. Wt: 393.4 g/mol
InChI Key: YJZUJSRKAXGJEV-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of benzodioxole, phenyl, and thienopyridine moieties.

Preparation Methods

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with the preparation of the benzodioxole and thienopyridine intermediates.

    Coupling Reaction: The benzodioxole intermediate is coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Cyclization: The coupled product undergoes cyclization to form the thienopyridine ring.

    Oxidation: The final step involves the oxidation of the thienopyridine ring to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The benzodioxole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, particularly cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other benzodioxole and thienopyridine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example:

    3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)propanoic Acid: This compound has similar benzodioxole moiety but different functional groups, leading to distinct biological activities.

    (2Z)-3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)-2-Hydroxyprop-2-enal: Another benzodioxole derivative with unique properties and applications.

The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential as a versatile building block in medicinal chemistry.

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H15NO5S/c23-16-9-13(12-6-7-14-15(8-12)27-10-26-14)19-18(22-16)17(20(28-19)21(24)25)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H,22,23)(H,24,25)

InChI Key

YJZUJSRKAXGJEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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